molecular formula C7H8BrNO B572044 3-(broMoMethyl)-4-Methoxypyridine CAS No. 1227502-67-1

3-(broMoMethyl)-4-Methoxypyridine

Cat. No.: B572044
CAS No.: 1227502-67-1
M. Wt: 202.051
InChI Key: XXHRDRTUXJCMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Bromomethyl)-4-methoxypyridine is a versatile chemical intermediate of significant interest in advanced pharmaceutical research and development. Its unique structure makes it a critical building block in the synthesis of novel therapeutics, particularly in the field of neuroscience. Recent research highlights its pivotal role in the structural elaboration of high-affinity phosphodiesterase-4D (PDE4D) inhibitors . PDE4D is an important therapeutic target for conditions such as Fragile X Syndrome, with one inhibitor, BPN14770, having reached Phase III clinical trials . The compound serves as a key fragment in the empirical quantitative structure-activity relationship (QSAR) model that guides the development of potent PDE4D inhibitors, which are candidates for positron emission tomography (PET) radioligands . These radioligands are essential tools for non-invasively quantifying PDE4D expression and understanding target engagement in the brain, thereby accelerating drug discovery for neuropsychiatric disorders . Furthermore, the reactivity of the bromomethyl group allows for further functionalization, enabling researchers to efficiently create complex molecular architectures for probing biological systems and optimizing drug-like properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1227502-67-1

Molecular Formula

C7H8BrNO

Molecular Weight

202.051

IUPAC Name

3-(bromomethyl)-4-methoxypyridine

InChI

InChI=1S/C7H8BrNO/c1-10-7-2-3-9-5-6(7)4-8/h2-3,5H,4H2,1H3

InChI Key

XXHRDRTUXJCMGA-UHFFFAOYSA-N

SMILES

COC1=C(C=NC=C1)CBr

Synonyms

3-(broMoMethyl)-4-Methoxypyridine

Origin of Product

United States

Synthetic Methodologies for 3 Bromomethyl 4 Methoxypyridine

Precursor Synthesis and Functionalization Strategies

The key precursor for the target molecule is 3-methyl-4-methoxypyridine. Its synthesis requires the regioselective introduction of both a methoxy (B1213986) group at the 4-position and a methyl group at the 3-position of the pyridine (B92270) ring.

Synthesis of 4-Methoxypyridine (B45360) Derivatives

A common and direct route to 4-methoxypyridine derivatives begins with the readily available 4-hydroxypyridine. The hydroxyl group can be converted to a methoxy group through a Williamson ether synthesis. This typically involves deprotonation of the hydroxyl group with a suitable base to form a pyridoxide ion, which then acts as a nucleophile to attack a methylating agent.

A plausible synthetic pathway can be outlined as follows:

Methoxylation of 4-Hydroxypyridine: 4-Hydroxypyridine is treated with a base such as sodium hydroxide (B78521) or potassium carbonate to generate the corresponding sodium or potassium salt. This salt is then reacted with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in a suitable solvent (e.g., methanol, DMF) to yield 4-methoxypyridine. This transformation is a standard procedure in pyridine chemistry. researchgate.net

Reaction Step Reagents and Conditions Product Notes
Methoxylation1. 4-Hydroxypyridine, Base (e.g., NaOH, K₂CO₃) 2. Methylating agent (e.g., (CH₃)₂SO₄, CH₃I) Solvent: Methanol or DMF4-MethoxypyridineA standard Williamson ether synthesis adapted for the pyridine ring system.

Regioselective Introduction of Methyl Group Precursors

With 4-methoxypyridine in hand, the next critical step is the regioselective introduction of a methyl group or a precursor at the 3-position. Direct methylation of the 4-methoxypyridine ring is challenging due to competing reactions and lack of regioselectivity. A more controlled approach involves the introduction of a functional group at the 3-position which can later be converted to a methyl group. A common strategy involves nitration, followed by reduction and a Sandmeyer-type reaction.

A proposed multi-step synthesis for 3-methyl-4-methoxypyridine is detailed below:

Nitration of 4-Methoxypyridine: The electrophilic nitration of 4-methoxypyridine is expected to be directed to the 3-position due to the activating and directing effects of the methoxy group. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Reduction of the Nitro Group: The resulting 3-nitro-4-methoxypyridine can be reduced to 3-amino-4-methoxypyridine (B1276461). Common reducing agents for this transformation include metals in acidic media (e.g., iron in acetic acid, tin in hydrochloric acid) or catalytic hydrogenation. semanticscholar.orggoogle.com

Conversion of the Amino Group to a Methyl Group: The transformation of the amino group in 3-amino-4-methoxypyridine to a methyl group is a more complex step. While the Sandmeyer reaction is well-known for introducing halogens or a cyano group, its direct application for methylation is not standard. wikipedia.orglscollege.ac.in A plausible, albeit theoretical, multi-step conversion could involve diazotization of the amino group to form a diazonium salt, followed by a reaction that ultimately installs a methyl group. It is important to note that this step may require significant methodological development.

Reaction Step Reagents and Conditions Intermediate Product Notes
Nitration 4-Methoxypyridine, HNO₃/H₂SO₄3-Nitro-4-methoxypyridineThe methoxy group directs the nitration to the ortho position (C3).
Reduction 3-Nitro-4-methoxypyridine, Fe/CH₃COOH or H₂/Pd-C3-Amino-4-methoxypyridineStandard reduction of an aromatic nitro group. semanticscholar.orggoogle.com
Diazotization & Conversion 1. 3-Amino-4-methoxypyridine, NaNO₂/HCl 2. Subsequent reaction for methylation3-Methyl-4-methoxypyridineThis step is conceptually challenging and may require specialized reagents.

Bromomethylation Reactions at the Pyridine Ring

The final step in the synthesis of 3-(bromomethyl)-4-methoxypyridine is the bromination of the methyl group of the precursor, 3-methyl-4-methoxypyridine. This transformation is a benzylic-type bromination, as the methyl group is attached to an aromatic ring.

Radical Bromination Techniques

The most effective method for this type of transformation is a free-radical chain reaction, commonly known as the Wohl-Ziegler bromination. wikipedia.orgresearchgate.netthermofisher.com This reaction utilizes N-bromosuccinimide (NBS) as the bromine source, which allows for a low concentration of elemental bromine to be maintained throughout the reaction, thus favoring radical substitution over electrophilic addition to the aromatic ring. organic-chemistry.org

The Wohl-Ziegler reaction is typically initiated by the decomposition of a radical initiator, which generates a radical that starts the chain reaction. Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).

The reaction proceeds via the following general steps:

Initiation: The radical initiator decomposes upon heating or irradiation to form radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 3-methyl-4-methoxypyridine to form a resonance-stabilized pyridyl-methyl radical. This radical then reacts with a molecule of bromine to form the desired product, this compound, and a new bromine radical.

Termination: The reaction is terminated by the combination of any two radicals.

The choice of solvent is crucial for the success of the Wohl-Ziegler reaction. Carbon tetrachloride has been traditionally used, but due to its toxicity and environmental concerns, alternative solvents like 1,2-dichlorobenzene (B45396) have been found to be effective, sometimes leading to improved yields and shorter reaction times. researchgate.net

Parameter Condition Purpose Reference
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, constant concentration of Br₂. wikipedia.orgresearchgate.netthermofisher.com
Radical Initiator AIBN or Benzoyl PeroxideInitiates the radical chain reaction upon heating. mychemblog.com
Solvent Carbon Tetrachloride (traditional), 1,2-Dichlorobenzene (alternative)Non-polar solvent that does not react with the radicals. researchgate.net
Temperature RefluxProvides the energy for the decomposition of the initiator and for the reaction to proceed. mychemblog.com

The initiation of the radical bromination can be achieved through thermal decomposition of the initiator or by photochemical means.

Thermal Conditions: This is the most common approach for the Wohl-Ziegler reaction. The reaction mixture, containing the substrate, NBS, and a radical initiator like AIBN or benzoyl peroxide, is heated to reflux. mychemblog.com The temperature of the refluxing solvent provides the necessary energy to break the bonds in the initiator and start the radical chain reaction.

Photo-induced Conditions: An alternative to thermal initiation is the use of ultraviolet (UV) light. Photons of a suitable wavelength can induce the homolytic cleavage of the N-Br bond in NBS or the decomposition of the radical initiator, thereby generating the initial radicals needed for the reaction to proceed. Photochemical initiation can sometimes be carried out at lower temperatures than thermal initiation.

The table below summarizes the conditions for these two initiation methods.

Initiation Method Conditions Advantages Considerations
Thermal Refluxing in a suitable solvent (e.g., CCl₄, 1,2-dichlorobenzene) with a thermal radical initiator (AIBN, BPO).Simple experimental setup; widely used and well-documented.Requires elevated temperatures which might not be suitable for all substrates.
Photo-induced Irradiation with UV light, often at or below room temperature. Can be used with or without a specific initiator.Can be performed at lower temperatures, potentially offering better selectivity for heat-sensitive substrates.Requires specialized photochemical equipment.

Alternative Bromination Reagents and Methodologies

The direct use of molecular bromine (Br₂) for benzylic bromination can be hazardous and often leads to undesired side reactions, prompting the adoption of alternative reagents. nih.gov Among these, N-Bromosuccinimide (NBS) is a widely used and convenient source of bromine for radical substitution reactions. wikipedia.org The reaction, known as the Wohl-Ziegler reaction, is a standard method for allylic and benzylic brominations. wikipedia.org

In the context of synthesizing this compound, the starting material would be 3-methyl-4-methoxypyridine. The reaction proceeds via a free radical mechanism. Standard conditions involve refluxing a solution of the substrate with NBS in a non-polar solvent, typically anhydrous carbon tetrachloride (CCl₄). wikipedia.org The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by irradiation with UV light. wikipedia.org The initiator helps to generate a bromine radical (Br•) from NBS, which then abstracts a hydrogen atom from the methyl group of 3-methyl-4-methoxypyridine. This forms a stable benzylic-type radical on the pyridine ring, which then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimide (B58015) radical.

Other N-bromo compounds that can serve as alternative brominating agents include Dibromoisocyanuric acid (DBI), which is noted for its high reactivity, sometimes superior to NBS. For pyridine derivatives specifically, which are important precursors for pharmacologically active compounds, functionalized bromomethyl-pyridines are key synthons. researchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To maximize the yield of this compound and ensure high selectivity for the bromomethyl product over ring-brominated byproducts, careful optimization of reaction parameters is crucial.

The choice of solvent is critical in radical bromination reactions. Non-polar solvents are generally preferred for Wohl-Ziegler reactions to avoid ionic pathways that could lead to ring bromination, especially with electron-rich aromatic systems. Carbon tetrachloride (CCl₄) is the traditional solvent of choice due to its inertness and ability to dissolve the reactants while minimizing side reactions. wikipedia.org It is imperative that the solvent is maintained anhydrous throughout the reaction, as the presence of water can lead to the hydrolysis of the product. wikipedia.org Other non-polar solvents such as cyclohexane (B81311) or benzene (B151609) can also be employed. The use of more polar solvents like dimethylformamide (DMF) has been shown to favor para-selectivity in the bromination of electron-rich aromatic compounds, which would be an undesirable pathway in this specific synthesis. wikipedia.org

Temperature and reaction time are interdependent parameters that must be carefully controlled. The Wohl-Ziegler reaction is typically carried out at the reflux temperature of the solvent, which provides the necessary thermal energy to decompose the radical initiator and propagate the radical chain reaction. wikipedia.org For a reaction in carbon tetrachloride, this would be around 77°C.

The reaction time needs to be optimized to ensure complete consumption of the starting material while minimizing the formation of byproducts, such as dibrominated compounds. missouri.edu Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time. A typical reaction might run for several hours. Prolonged reaction times or excessive temperatures could lead to degradation of the product or the formation of impurities.

Additives play a significant role in the efficiency and selectivity of the bromomethylation process.

Radical Initiators: As mentioned, radical initiators like AIBN or benzoyl peroxide are essential to start the reaction. wikipedia.org The choice and concentration of the initiator can affect the reaction rate. These initiators decompose upon heating to generate free radicals, which then initiate the chain reaction.

Acid Scavengers: The reaction can produce trace amounts of acid, which might catalyze undesired side reactions. To maintain anhydrous and acid-free conditions, a scavenger such as barium carbonate is often added to the reaction mixture. missouri.edu

The table below illustrates a hypothetical optimization of reaction conditions for the synthesis of this compound from 3-methyl-4-methoxypyridine using NBS.

EntrySolventInitiatorTemperature (°C)Time (h)Yield (%)
1CCl₄AIBN77 (Reflux)475
2CyclohexaneAIBN81 (Reflux)472
3CCl₄Benzoyl Peroxide77 (Reflux)378
4BenzeneAIBN80 (Reflux)570

Novel Synthetic Routes and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of environmentally friendly and sustainable methods. For the synthesis of this compound, several green chemistry principles could be applied to improve upon traditional methods.

One key area of improvement is the replacement of hazardous solvents like carbon tetrachloride, which is a known ozone-depleting substance. Alternative, greener solvents could include supercritical fluids or ionic liquids. nih.gov Another approach is the use of solvent-free reaction conditions, which can simplify workup procedures and reduce waste.

Furthermore, developing catalytic methods that can utilize safer brominating agents or enable the in-situ generation of the active bromine species from more benign sources like hydrobromic acid (HBr) with an oxidant is a key goal. nih.gov For instance, protocols for bromination in continuous flow reactors are being developed to enhance safety and control over highly reactive reagents like bromine. nih.gov

Photocatalysis represents another novel approach. Visible-light-mediated reactions can often proceed under milder conditions (room temperature) without the need for thermal decomposition of radical initiators, offering better energy efficiency and selectivity. Exploring such methodologies for the bromomethylation of the 3-methyl-4-methoxypyridine substrate could lead to more sustainable synthetic routes. The development of efficient and scalable synthetic routes is essential for the cost-effective production of drug candidates. researchgate.net

The table below presents a comparison of traditional versus potential green chemistry approaches for the synthesis.

ParameterTraditional Method (Wohl-Ziegler)Potential Green Approach
SolventCarbon Tetrachloride (Toxic, Ozone-depleting)Ionic Liquids, Supercritical CO₂, or Solvent-free
Energy SourceThermal (Reflux)Visible Light (Photocatalysis), Microwave
Brominating AgentNBS (Pre-formed)In-situ generated Br₂ from HBr + Oxidant
ProcessBatch processingContinuous flow reactor

Chemical Reactivity and Mechanistic Investigations of 3 Bromomethyl 4 Methoxypyridine

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromomethyl group in 3-(bromomethyl)-4-methoxypyridine is a key site for nucleophilic substitution reactions, allowing for the formation of new carbon-heteroatom bonds.

Reactions with Amine Nucleophiles for C-N Bond Formation

The reaction of this compound with various amine nucleophiles provides a direct route to the formation of carbon-nitrogen (C-N) bonds. This type of reaction, a standard SN2 process, involves the displacement of the bromide ion by the lone pair of electrons on the nitrogen atom of the amine. The basicity and steric hindrance of the amine nucleophile can influence the reaction rate and yield. These reactions are fundamental in the synthesis of more complex molecules containing the 4-methoxypyridin-3-ylmethylamine scaffold.

Reactions with Thiol Nucleophiles for C-S Bond Formation

In a similar fashion to amines, thiol nucleophiles readily react with this compound to form carbon-sulfur (C-S) bonds, yielding the corresponding thioethers. nih.gov The high nucleophilicity of the thiolate anion, typically generated by treating a thiol with a base, facilitates the displacement of the bromide. This reaction is a valuable method for introducing sulfur-containing moieties into the pyridine (B92270) framework. nih.gov The resulting heteroaryl thioethers are of interest in medicinal chemistry. nih.gov

Reactions with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

Oxygen nucleophiles, such as alcohols and phenols, can react with this compound to form ethers. vulcanchem.com These reactions typically require a base to deprotonate the alcohol or phenol, generating a more potent alkoxide or phenoxide nucleophile. The resulting ether products link the 4-methoxypyridine (B45360) core to other molecular fragments through an oxygen atom, expanding the structural diversity of accessible derivatives.

Formation of Quaternary Ammonium (B1175870) Salts and Related Species

The reaction of this compound with tertiary amines leads to the formation of quaternary ammonium salts. nih.govsrce.hrtue.nl This process, known as the Menshutkin reaction, involves the alkylation of the tertiary amine by the bromomethyl group. tue.nl The resulting quaternary ammonium salts are ionic compounds with a positively charged nitrogen atom. srce.hr The formation of these salts can be influenced by the nature of the tertiary amine and the reaction conditions. tue.nl

Cross-Coupling Reactions at the Pyridine Ring

While the bromomethyl group is the primary site for nucleophilic attack, the pyridine ring itself can participate in cross-coupling reactions, particularly those catalyzed by palladium.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. evitachem.comsmolecule.com While the bromomethyl group is not directly involved as a coupling partner in typical Suzuki or similar cross-coupling reactions, the pyridine ring can be functionalized prior to or after modification of the bromomethyl group. For instance, if a halogen atom were present on the pyridine ring of a related compound, it could undergo palladium-catalyzed cross-coupling with various partners like boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling). d-nb.info These reactions significantly expand the synthetic utility of the pyridine scaffold, allowing for the introduction of a wide range of substituents. d-nb.info

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.orgmt.com The standard catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org

While the archetypal Suzuki reaction involves an aryl or vinyl halide (a C(sp²)-X bond), the scope has been expanded to include benzylic halides like this compound, which possess a C(sp³)-Br bond. rsc.orgfrontierspecialtychemicals.com The oxidative addition to such benzylic halides is known to occur, often proceeding with an inversion of stereochemistry at the carbon center. wikipedia.org The reaction of this compound with various arylboronic acids provides a direct route to 3-arylmethyl-4-methoxypyridine derivatives. Different palladium catalysts and ligands can be employed to optimize yields and substrate scope, with some systems utilizing copper co-catalysts for improved efficiency with benzylic substrates. sci-hub.se

Table 1: Representative Suzuki-Miyaura Coupling of this compound This table presents a representative, plausible reaction based on established principles for Suzuki-Miyaura couplings of benzylic halides.

Coupling Partner (Arylboronic Acid) Catalyst/Ligand Base Solvent Product
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene (B28343)/H₂O 3-(Benzyl)-4-methoxypyridine
4-Tolylboronic acid PdCl₂(dppf) Cs₂CO₃ Dioxane 3-(4-Methylbenzyl)-4-methoxypyridine
2-Thienylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ THF 3-(Thiophen-2-ylmethyl)-4-methoxypyridine
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.orglibretexts.org The catalytic cycle shares similarities with the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond. wikipedia.orgorganic-chemistry.org

For a substrate like this compound, the high reactivity of the benzylic bromide group towards nucleophiles means that direct nucleophilic substitution (S_N2 reaction) with an amine is a highly probable and often dominant reaction pathway, not requiring a metal catalyst. However, palladium-catalyzed aminations of benzylic halides are known, and under specific conditions, a Buchwald-Hartwig type reaction can be achieved. researchgate.net These reactions often require carefully selected ligand systems to favor the catalytic pathway over direct substitution and other side reactions. The choice of base is also critical to the success of these C-N bond-forming reactions. researchgate.net

Table 2: Plausible C-N Bond Forming Reactions with this compound This table illustrates potential amination products. Pathway (a) represents direct nucleophilic substitution, while pathway (b) represents a hypothetical Buchwald-Hartwig amination.

Amine Reaction Type Catalyst/Base Solvent Product
Piperidine (B6355638) (a) Nucleophilic Substitution None / K₂CO₃ Acetonitrile (B52724) 1-((4-Methoxypyridin-3-yl)methyl)piperidine
Aniline (b) Buchwald-Hartwig Amination Pd₂(dba)₃ / RuPhos / NaOtBu Toluene N-((4-Methoxypyridin-3-yl)methyl)aniline
Morpholine (a) Nucleophilic Substitution None / Et₃N THF 4-((4-Methoxypyridin-3-yl)methyl)morpholine
Sonogashira Coupling and Other Cross-Coupling Variants

The Sonogashira coupling reaction is a widely used method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.orgnih.gov The direct application of standard Sonogashira conditions to a benzylic halide like this compound is not a conventional approach.

More relevant to this substrate are other cross-coupling variants designed for C(sp³)-hybridized centers. The Negishi coupling, which pairs an organohalide with an organozinc reagent, is particularly effective for such transformations. nrochemistry.comnumberanalytics.com this compound can be converted into its corresponding organozinc reagent, which can then be coupled with various aryl or vinyl halides under palladium or nickel catalysis. rsc.orgcommonorganicchemistry.com This strategy avoids potential side reactions associated with the basic conditions of other coupling reactions and has been shown to be effective for benzylic systems. rsc.org

Other Metal-Mediated Transformations

Beyond the canonical palladium-catalyzed reactions, this compound can engage in other metal-mediated transformations. The bromomethyl group can serve as a precursor for various organometallic reagents. For instance, reaction with magnesium metal can generate a Grignard reagent, (4-methoxypyridin-3-yl)methylmagnesium bromide. This nucleophilic species can then be used in reactions with a wide array of electrophiles. Similarly, lithium-halogen exchange can produce the corresponding organolithium reagent, although the stability of such species can be a concern. These organometallic intermediates are valuable for constructing complex molecular architectures.

Electrophilic Aromatic Substitution on the Pyridine Core

The pyridine ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). gcwgandhinagar.com Furthermore, the basic nitrogen atom can be protonated or coordinate to Lewis acids under typical EAS conditions, leading to the formation of a pyridinium (B92312) ion, which is even more strongly deactivated. iust.ac.ir

However, the reactivity of the pyridine core in this compound is significantly influenced by its substituents. The 4-methoxy group is a strong electron-donating group (EDG) that activates the pyridine ring towards electrophilic attack. It directs incoming electrophiles to the positions ortho and para to itself, which correspond to the C-3 and C-5 positions. The C-3 position is already substituted with the bromomethyl group, which exerts a mild deactivating inductive effect. Therefore, electrophilic substitution is strongly favored at the C-5 position. Studies on the bromination of 4-pyridone and its derivatives have shown that electron-donating groups facilitate the reaction. cdnsciencepub.com Nitration of methoxypyridines has also been studied, with the position of substitution being controlled by the directing effect of the methoxy (B1213986) group. rushim.ruresearchgate.net

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Reagents Major Product
Nitration HNO₃ / H₂SO₄ 3-(Bromomethyl)-4-methoxy-5-nitropyridine
Bromination Br₂ / FeBr₃ 5-Bromo-3-(bromomethyl)-4-methoxypyridine
Sulfonation Fuming H₂SO₄ This compound-5-sulfonic acid

Oxidative and Reductive Transformations

The functional groups of this compound are susceptible to both oxidative and reductive transformations.

Oxidative Reactions: The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or peracids. ontosight.airesearchgate.net The formation of 4-methoxypyridine N-oxide enhances the electron density of the ring at the 2- and 6-positions, altering its reactivity towards electrophiles and nucleophiles. ontosight.ai The N-oxide group can also mediate electrochemical oxidation processes.

Reductive Transformations: The bromomethyl group can be readily reduced to a methyl group. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source, or by using other reducing agents. vulcanchem.com This transformation is useful for removing the reactive bromine handle after it has served its synthetic purpose. Furthermore, the entire pyridine ring can be reduced to a piperidine ring under more forcing hydrogenation conditions, for example, using a nickel or ruthenium catalyst at elevated temperatures and pressures. wikipedia.org

Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methods.

Mechanism of Cross-Coupling with a Benzylic Halide: For a Suzuki-Miyaura reaction involving this compound, the catalytic cycle differs from the standard mechanism for aryl halides. The rate-determining step is often the initial oxidative addition of the C(sp³)-Br bond to the Pd(0) center. This step typically proceeds via an S_N2-type mechanism, resulting in the inversion of stereochemistry at the benzylic carbon. wikipedia.org The resulting organopalladium(II) intermediate then undergoes transmetalation with the boronate complex, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst. A key challenge in these reactions is the potential for β-hydride elimination from the organopalladium intermediate, although this is not possible for this compound as it lacks β-hydrogens.

Mechanism of Electrophilic Aromatic Substitution: The regioselectivity of electrophilic substitution on the 4-methoxypyridine core is governed by the stability of the cationic intermediate (the σ-complex or arenium ion). Attack of an electrophile (E⁺) at the C-5 position results in a resonance-stabilized intermediate where the positive charge can be delocalized onto the methoxy oxygen atom, providing significant stabilization. In contrast, attack at other positions does not allow for this favorable resonance contribution from the oxygen, making the corresponding intermediates less stable and the reaction pathways less favorable.

Radical Pathways in Bromination

The primary route to synthesizing this compound involves the bromination of the corresponding methyl-substituted precursor, 3-methyl-4-methoxypyridine. This transformation typically proceeds via a free-radical mechanism, particularly when using N-bromosuccinimide (NBS) as the brominating agent.

The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), often facilitated by heat or light. The resulting radical abstracts a hydrogen atom from the methyl group at the 3-position of the pyridine ring. This step is favored because the benzylic-like position can stabilize the resulting radical. The electron-donating 4-methoxy group can further stabilize this radical intermediate.

The generated pyridyl-methyl radical then reacts with a molecule of NBS to abstract a bromine atom, forming the desired product, this compound, and a succinimidyl radical. This succinimidyl radical can then abstract a hydrogen from another molecule of the starting material, propagating the radical chain reaction.

Studies on similar systems, such as the bromination of 4-methoxy-3-methylpyridine-2-carbaldehyde, confirm the efficacy of NBS and AIBN in CCl₄ under reflux conditions for achieving this type of selective benzylic bromination. The general mechanism for radical bromination is well-established and involves the formation of an alkyl radical which then abstracts a halogen. nih.gov Research on the free-radical bromination of picolines (methylpyridines) has shown that solvents like dichloromethane (B109758) can be effective, and the reaction can be activated by visible light. researchgate.net

However, the reaction conditions must be carefully controlled. In the presence of acid or under different conditions, competing reactions such as electrophilic aromatic substitution on the pyridine ring can occur. researchgate.net The choice of solvent, initiator, and the presence or absence of light are critical factors in maximizing the yield of the desired bromomethyl product while minimizing side reactions. researchgate.netresearchgate.net

Table 1: Conditions for Radical Bromination of Substituted Pyridines

Starting Material Brominating Agent Initiator/Conditions Solvent Key Observation Reference
4-methoxy-3-methylpyridine-2-carbaldehyde NBS AIBN, reflux CCl₄ Selective bromination of the methyl group.
2-acetamido-6-methylpyridine NBS Benzoyl peroxide, light, reflux Dry CCl₄ Ring bromination is the major pathway. researchgate.net
2-acetamido-6-methylpyridine NBS Benzoyl peroxide, light, reflux CCl₄ / H₂O Side-chain bromination is significantly accelerated. researchgate.net

This table is generated based on findings from related research to illustrate common conditions for radical bromination.

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis plays a pivotal role in modulating the reactivity and selectivity of reactions involving this compound and its precursors. Catalysts can be employed to control the initial bromination step or to facilitate subsequent substitution reactions.

Catalysis in Bromination: While radical bromination is often initiated by light or heat, catalysts can offer an alternative path and improve selectivity. Lewis acids have been shown to catalyze bromination reactions. For example, tritylium (B1200429) tetrafluoroborate (B81430) (TrBF₄) can catalyze the benzylic bromination of toluene derivatives with NBS. diva-portal.org This type of catalysis can sometimes alter the chemoselectivity between reaction at the benzylic position and electrophilic substitution on the aromatic ring. For activated aromatic compounds, electrophilic aromatic substitution can outcompete benzylic bromination, a challenge that catalytic systems aim to control. diva-portal.org

Catalysis in Substitution Reactions: In substitution reactions where this compound acts as the electrophile, various catalytic systems can be employed to activate either the electrophile or the nucleophile.

Lewis Acid Catalysis : Lewis acids like BF₃·Et₂O can coordinate to the nitrogen atom of the pyridine ring. mdpi.com This coordination increases the electrophilicity of the entire molecule, including the bromomethyl group, making it more susceptible to nucleophilic attack. This strategy is particularly effective in the dearomatization reactions of pyridines. mdpi.com

Transition Metal Catalysis : Transition metals, particularly palladium and copper, are widely used in cross-coupling reactions. While this compound is more suited for S_N2-type reactions, related pyridyl halides and triflates are common substrates in catalytic cycles. Synergistic catalysis, combining a metal catalyst with an organocatalyst, has emerged as a powerful strategy. For instance, evidence suggests that activation of electrophiles like 4-(bromomethyl)pyridine (B1298872) can proceed via a Single Electron Transfer (SET) to the aromatic core, a process that can be mediated by photocatalysts. rsc.org

Organocatalysis : Chiral organocatalysts can be used to achieve enantioselective substitutions. In reactions involving pyridinium salts, chiral aminocatalysts can generate chiral enamines that then react with the electrophile. This approach allows for the construction of complex chiral molecules. rsc.org

Phase-Transfer Catalysis : For reactions involving a water-soluble nucleophile and an organic-soluble substrate like this compound, phase-transfer catalysts (e.g., quaternary ammonium salts) can be used to transport the nucleophile into the organic phase, thereby facilitating the reaction.

The choice of catalyst is critical for achieving the desired outcome, whether it is enhancing the rate of a simple substitution or controlling the stereochemistry of a complex transformation.

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Construction of Fused Heterocyclic Systems

The pyridine (B92270) nucleus is a cornerstone in the architecture of many polycyclic aromatic compounds. The reactivity of 3-(bromomethyl)-4-methoxypyridine makes it an adept precursor for constructing fused heterocyclic systems, which are scaffolds of significant interest in medicinal chemistry due to their rigid, planar structures that can interact efficiently with biological targets.

Pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine Derivatives

The synthesis of complex fused systems such as pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidines involves multi-step sequences where the pyridine ring is annulated with other heterocyclic moieties. While a direct synthesis using this compound is not extensively documented in readily available literature, its structure is highly suitable for such transformations. The bromomethyl group can be readily converted into other functional groups, such as amines, aldehydes, or nitriles, which are necessary for subsequent cyclization reactions to form the pyrrole (B145914) ring.

For instance, synthetic strategies for analogous systems like pyrido[3',2':4,5]furo[3,2-d]pyrimidines have been developed and shown to be potent inhibitors of phosphodiesterase type 4 (PDE4) drugbank.com. Similarly, the synthesis of spiro pyrido[3',2':4,5]thieno[3,2-d]pyrimidines has been achieved from 3-aminothieno[2,3-b]pyridine-2-carboxamides, demonstrating the utility of substituted pyridine precursors in building elaborate, multi-ring structures researchgate.net. The inherent reactivity of this compound allows it to serve as a foundational element in pathways leading to these and other related fused systems.

Table 1: Analogous Fused Pyridine Heterocyclic Systems

Fused System Precursor Type Potential Application
Pyrido[3',2':4,5]furo[3,2-d]pyrimidines Substituted Pyridines PDE4 Inhibitors drugbank.com
Spiro Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines Thieno[2,3-b]pyridines Synthetic Scaffolds researchgate.net

Synthesis of Analogs of Natural Alkaloids (e.g., Variolins)

Variolins are a class of marine alkaloids known for their potent inhibitory activity against cyclin-dependent kinases (CDKs). Their core structure is a pyrido[2,3-d]pyrimidine, which is a derivative of 7-azaindole (B17877). Synthetic strategies targeting variolins and their analogs often focus on the construction of this key heterocyclic core.

The 4-methoxypyridine (B45360) moiety within this compound makes it a conceptually viable starting point for accessing the variolin scaffold. The bromomethyl group provides a reactive handle for introducing the necessary carbon and nitrogen atoms to construct the fused pyrrole ring. Through a series of transformations, such as substitution and cyclization, the pyridine ring can be elaborated to form the requisite 7-azaindole intermediate, which can then be converted into the final variolin analog.

Development of Advanced Pharmaceutical Intermediates

The utility of this compound extends to its role as an advanced pharmaceutical intermediate. Drug intermediates are crucial raw materials for the production of active pharmaceutical ingredients (APIs). The subject compound's bifunctional nature—a pyridine ring and a reactive alkyl halide—allows for its incorporation into a wide array of potential drug molecules.

Synthesis of Compounds with Potential Biological Activity

The pyridine ring is a common feature in many biologically active compounds. The introduction of a this compound unit into a molecule can impart or enhance its pharmacological properties. The reactive bromomethyl group allows for the covalent attachment of this pyridine scaffold to various nucleophilic substrates, leading to new chemical entities with potential therapeutic applications.

Research has shown that various fused pyridine derivatives exhibit significant biological activities. For example, pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their anticancer activity, showing inhibitory effects on cyclin-dependent kinases CDK2 and CDK9 nih.gov. Similarly, imidazo[4,5-b]pyridine derivatives have demonstrated antiproliferative and antiviral activities mdpi.com. Chromeno[3,2-c]pyridines have also been investigated for their potential as antimycobacterial agents mdpi.com. These examples underscore the therapeutic potential of molecules built upon a pyridine framework, a potential that can be readily explored using this compound as a starting material.

Table 2: Biologically Active Heterocycles Containing Pyridine Scaffolds

Compound Class Biological Activity Target/Mechanism
Pyrazolo[3,4-b]pyridines Anticancer CDK2/CDK9 Inhibition nih.gov
Imidazo[4,5-b]pyridines Antiproliferative, Antiviral Multiple
Chromeno[3,2-c]pyridines Antimycobacterial M. tuberculosis mdpi.com

Strategic Incorporation into Drug Scaffolds

The 4-methoxy group on this compound can serve as a hydrogen bond acceptor and can influence the molecule's solubility and metabolic stability. The 3-bromomethyl group provides a linker of defined length and geometry, allowing the pyridine scaffold to be connected to other pharmacophoric elements. This modular approach is central to modern drug design, enabling the rapid generation of compound libraries to screen for biological activity. The phenoxypyridine scaffold, a bioisostere of diaryl ethers, has also been successfully used in the design of pesticides, further highlighting the versatility of substituted pyridine rings in creating bioactive molecules researchgate.net.

Precursor for Ligand Synthesis in Organometallic Chemistry

The field of organometallic chemistry relies heavily on the design of ligands that can control the reactivity and selectivity of metal catalysts. This compound is an excellent precursor for the synthesis of novel ligands due to its distinct donor and reactive sites.

The nitrogen atom of the pyridine ring is a Lewis basic N-donor site that can coordinate to a metal center. The bromomethyl group is a highly reactive electrophile that can undergo nucleophilic substitution with a variety of donor-containing nucleophiles. For example, reaction with a phosphine (B1218219) (e.g., diphenylphosphine) would yield a P,N-bidentate ligand. Such ligands are highly sought after in catalysis, as they can form stable chelate rings with transition metals and create a well-defined coordination sphere that influences the outcome of catalytic reactions libretexts.org. Similarly, reaction with thiols or amines can produce S,N or N,N-bidentate ligands, respectively. This versatility allows for the systematic tuning of the ligand's steric and electronic properties.

Table 3: Potential Ligands Synthesized from this compound

Nucleophile Resulting Ligand Type Potential Application in Catalysis
R₂PH (Secondary Phosphine) P,N-Bidentate Cross-Coupling, Hydrogenation
RSH (Thiol) S,N-Bidentate Asymmetric Catalysis

Contributions to Material Science Precursors

The chemical compound this compound is emerging as a versatile precursor in the synthesis of advanced materials, particularly within the realm of organic electronics and polymer science. Its unique molecular architecture, featuring a reactive bromomethyl group and an electron-donating methoxy (B1213986) substituent on a pyridine core, offers synthetic chemists a valuable building block for creating highly functionalized molecules and polymers with tailored optoelectronic properties. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a key intermediate in the design of next-generation materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The pyridine ring itself is an electron-deficient system, which can be advantageous in the design of electron-transporting or hole-blocking layers in electronic devices. The presence of the methoxy group, an electron-donating substituent, can modulate the electronic properties of the pyridine ring, influencing the HOMO/LUMO energy levels of the resulting material. This ability to fine-tune the electronic characteristics is crucial for optimizing device performance. The bromomethyl group serves as a highly reactive site, enabling the attachment of the 3-(methoxymethyl)-4-pyridyl moiety to other molecular scaffolds or polymer backbones through various coupling reactions.

Synthesis of Luminescent Polymers

One of the significant applications of this compound is in the synthesis of luminescent polymers. These materials are of great interest for their potential use in solid-state lighting and displays. The pyridine moiety can enhance the electron affinity of the polymer, which is beneficial for creating efficient and stable blue-emitting materials.

A common strategy to incorporate the 3-(methoxymethyl)-4-pyridyl unit into a polymer is through the functionalization of a pre-existing polymer backbone. For instance, a polymer with hydroxyl groups can be modified using the Williamson ether synthesis. In this reaction, the hydroxyl groups on the polymer are deprotonated with a base to form alkoxides, which then act as nucleophiles, attacking the electrophilic carbon of the bromomethyl group in this compound. This results in the formation of an ether linkage, effectively grafting the pyridine derivative onto the polymer side chain.

The resulting functionalized polymer can exhibit significantly altered photophysical properties. The incorporation of the methoxypyridine unit can lead to a blue shift in the emission spectrum and influence the quantum yield of luminescence. The specific effects on the material's properties are detailed in the table below.

PropertyPrecursor PolymerFunctionalized Polymer with 3-(methoxymethyl)-4-pyridyl side chain
Emission Maxima (λmax) Varies (e.g., Green/Yellow)Blue-shifted (e.g., Blue/Green)
Quantum Yield (Φ) ModeratePotentially enhanced
Electron Affinity LowerHigher
Solubility Dependent on backboneCan be modified by side chain

This table presents expected changes in polymer properties upon functionalization with this compound based on established principles of materials chemistry.

Precursors for Organic Semiconductors

Beyond luminescent polymers, this compound is a valuable precursor for the synthesis of small molecules and oligomers used as organic semiconductors. These materials are the active components in organic field-effect transistors (OFETs) and OPVs. The pyridine core can contribute to the electron-transporting capabilities of the material, while the methoxy group can help to tune the energy levels for better charge injection and transport.

The synthesis of these materials often involves palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling. While the bromomethyl group is not directly used in these reactions, it can be readily converted into a more suitable functional group. For example, the bromomethyl group can be transformed into a phosphonium (B103445) salt, which can then undergo a Wittig reaction to form a vinyl group. This vinylpyridine derivative can then participate in polymerization reactions.

Alternatively, the bromomethyl group can be used to link the pyridine core to another aromatic system that is then functionalized for cross-coupling. For instance, reaction of this compound with a hydroxy-substituted boronic acid pinacol (B44631) ester would yield a precursor ready for a Suzuki coupling reaction. This would allow for the incorporation of the methoxypyridine unit into a larger conjugated system.

The table below outlines the potential role of this compound in the synthesis of organic semiconductor precursors.

Reaction TypeRole of this compoundResulting PrecursorPotential Application
Williamson Ether Synthesis Alkylating agent for a phenol-containing monomerFunctionalized monomer with a pendant 3-(methoxymethyl)-4-pyridyl groupSynthesis of functional polymers for OLEDs
Conversion to Phosphonium Salt & Wittig Reaction Source of the ylideVinylpyridine derivativeMonomer for polymerization into conjugated polymers
Suzuki Coupling (after functionalization) Building block for a larger boronic esterComplex boronic ester containing the methoxypyridine moietySynthesis of hole-transporting or electron-transporting materials
Stille Coupling (after functionalization) Building block for a larger organostannane derivativeComplex organostannane containing the methoxypyridine moietySynthesis of conjugated polymers for OPVs

This interactive table illustrates the synthetic versatility of this compound in creating a variety of precursors for organic semiconductor materials.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy reveals the number of distinct proton environments, their relative ratios, and the number of neighboring protons. For 3-(bromomethyl)-4-methoxypyridine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the bromomethyl group, and the methyl protons of the methoxy (B1213986) group.

The chemical shifts (δ) are influenced by the electron density around the protons.

Aromatic Protons : The pyridine ring protons are expected to appear in the downfield region (typically δ 6.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. libretexts.org The proton at the C-2 position, being adjacent to the nitrogen, would likely be the most downfield. The proton at C-5 would be coupled to the proton at C-6, and the proton at C-6 would be coupled to the one at C-5.

Bromomethyl Protons (-CH₂Br) : The methylene protons of the bromomethyl group are significantly deshielded by the adjacent electronegative bromine atom. Their signal is anticipated to be a singlet (as there are no adjacent protons) in the range of δ 4.5–5.0 ppm. csustan.edu

Methoxy Protons (-OCH₃) : The protons of the methoxy group would appear as a sharp singlet further upfield, typically around δ 3.8-4.0 ppm.

The integration of these signals would correspond to a ratio of 3H (aromatic), 2H (bromomethyl), and 3H (methoxy).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine H (C-2, C-5, C-6)7.0 - 8.5Multiplets/Doublets3H
Bromomethyl (-CH₂Br)4.5 - 5.0Singlet2H
Methoxy (-OCH₃)3.8 - 4.0Singlet3H

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, six signals are expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the five carbons of the substituted pyridine ring and the one carbon of the methoxy group, plus the carbon of the bromomethyl group.

Aromatic Carbons : The pyridine ring carbons are expected to resonate in the range of δ 110-165 ppm. The carbon atom bonded to the electronegative methoxy group (C-4) would be significantly downfield, while the carbon attached to bromine (C-3) would also be influenced.

Bromomethyl Carbon (-CH₂Br) : The carbon of the bromomethyl group is expected to appear at a chemical shift of approximately δ 30-40 ppm.

Methoxy Carbon (-OCH₃) : The methoxy carbon typically appears in the range of δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Pyridine Ring Carbons110 - 165
Methoxy Carbon (-OCH₃)55 - 60
Bromomethyl Carbon (-CH₂Br)30 - 40

To unambiguously assign the proton and carbon signals, especially for the complex aromatic region, two-dimensional (2D) NMR techniques are invaluable. scribd.com

COSY (Correlation Spectroscopy) : This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net It would be instrumental in confirming the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. This would definitively link each aromatic proton signal to its corresponding carbon signal and confirm the assignments for the methoxy and bromomethyl groups. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). scribd.com HMBC is crucial for identifying quaternary (non-protonated) carbons by observing their correlations to nearby protons. For instance, the signal from the bromomethyl protons would show a correlation to the C-3 and C-4 carbons of the pyridine ring, confirming the substituent's position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. neu.edu.tr It provides the exact molecular weight and valuable structural information from the fragmentation pattern.

For this compound (C₇H₈BrNO), the molecular weight is approximately 202.05 g/mol . Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. There would be two peaks of almost equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and the molecule containing ⁸¹Br.

Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:

Loss of a bromine radical (•Br) : This would lead to a prominent peak at m/z 122, corresponding to the [M-Br]⁺ fragment. This is often a very stable benzylic-type cation.

Loss of the bromomethyl radical (•CH₂Br) : Cleavage of the C-C bond between the ring and the bromomethyl group.

Loss of a methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O).

Fragmentation of the pyridine ring itself.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueIdentity of FragmentNotes
201/203[C₇H₈BrNO]⁺ (M⁺)Molecular ion peak, showing characteristic 1:1 isotopic pattern for bromine.
122[C₇H₈NO]⁺Loss of a bromine radical (•Br).
107[C₆H₅NO]⁺Potential loss of methyl from the [M-Br]⁺ fragment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify the presence of specific functional groups.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

C-H stretching (aromatic) : Typically found just above 3000 cm⁻¹.

C-H stretching (aliphatic) : From the -CH₂- and -OCH₃ groups, expected just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C and C=N stretching (aromatic ring) : A series of sharp peaks in the 1400-1600 cm⁻¹ region.

C-O stretching (ether) : A strong, characteristic band for the aryl-alkyl ether linkage, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-Br stretching : A weaker absorption in the fingerprint region, typically around 500-600 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
> 3000C-H stretchAromatic ring
2850 - 2960C-H stretch-CH₂- and -OCH₃
1400 - 1600C=C / C=N stretchPyridine ring
1200 - 1275Asymmetric C-O-C stretchAryl-alkyl ether
500 - 600C-Br stretchBromomethyl group

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a solid-state compound, providing precise bond lengths, bond angles, and information about intermolecular interactions. researchgate.net

If a suitable single crystal of this compound could be grown, XRD analysis would confirm the substitution pattern on the pyridine ring and reveal the precise conformation of the bromomethyl and methoxy groups relative to the ring. It would also elucidate how the molecules pack in the crystal lattice, highlighting any significant intermolecular forces such as halogen bonding (Br···N) or π–π stacking interactions between pyridine rings. researchgate.net However, the inherent instability of many benzyl (B1604629) bromide-type compounds can make crystallization challenging, which may explain the lack of available crystal structure data for this specific molecule. iucr.org

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the synthesis and quality control of this compound. These methods separate the target compound from starting materials, by-products, and other impurities based on differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and related organic compounds. While a specific validated method for this exact analyte is not publicly documented, a typical reverse-phase HPLC method would be developed to quantify the compound and its potential impurities. For the related compound, 3-bromo-4-methoxypyridine, a purity assay of greater than 96.0% by HPLC has been reported, indicating the suitability of this technique for this class of compounds. bldpharm.comsigmaaldrich.com

A hypothetical HPLC method for analyzing this compound would involve a C18 stationary phase, which is effective for separating moderately polar organic molecules. A gradient elution with a mobile phase consisting of an aqueous component (like water with a modifier such as formic or trifluoroacetic acid to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol) would likely provide optimal separation. Detection is commonly performed using a UV detector, set at a wavelength where the pyridine chromophore exhibits strong absorbance.

Table 1: Representative HPLC Parameters for Analysis of a Methoxypyridine Derivative

Parameter Typical Condition Purpose
Column C18, 4.6 x 150 mm, 5 µm Stationary phase for reverse-phase separation.
Mobile Phase A 0.1% Formic Acid in Water Aqueous component of the mobile phase.
Mobile Phase B Acetonitrile Organic component for elution.
Gradient 5% to 95% B over 15 min To elute compounds with a range of polarities.
Flow Rate 1.0 mL/min Controls retention time and resolution.
Column Temp. 30 °C Ensures reproducible retention times.
Detection UV at 270 nm To detect and quantify the analyte.

| Injection Vol. | 5 µL | Volume of sample introduced into the system. |

This table represents a typical starting point for method development for compounds structurally similar to this compound and is not a validated method for this specific compound.

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful tool for both purity assessment and structural confirmation of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer.

Table 2: Predicted Key Mass Fragments for this compound in GC/MS (EI)

m/z (Mass/Charge) Possible Fragment Identity Significance
201/203 [M]⁺ (Molecular Ion) Confirms the molecular weight of the compound. The doublet indicates the presence of one bromine atom.
122 [M - Br]⁺ Loss of the bromine radical, a common fragmentation pathway for bromoalkanes.

This table is based on general principles of mass spectrometry and provides predicted fragmentation patterns. It does not represent experimentally verified data for this compound.

Column chromatography is the most common method for the purification of synthetic products like this compound on a preparative scale. This technique separates compounds based on their differential adsorption to a solid stationary phase, typically silica (B1680970) gel, as a liquid mobile phase (eluent) is passed through the column.

In the synthesis of various substituted bromomethyl pyridines, column chromatography is a critical step for isolating the desired product from reaction mixtures. google.comCurrent time information in Santa Cruz, CA, US.nih.gov For example, the purification of 4-(bromomethyl)-2-ethoxy-6-methoxypyridine was achieved using column chromatography with dichloromethane (B109758) (DCM) as the eluent. Current time information in Santa Cruz, CA, US. More commonly, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether is used. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the product. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). vulcanchem.com

Table 3: Common Column Chromatography Systems for Purifying Pyridine Derivatives

Stationary Phase Eluent System (v/v) Compound Class Example
Silica Gel Dichloromethane 4-(bromomethyl)-2-ethoxy-6-methoxypyridine Current time information in Santa Cruz, CA, US.
Silica Gel 5% Ethyl Acetate in Hexanes 4-(bromomethyl)-2-methylpyridine (B580050) google.com
Silica Gel 1% Diethyl Ether in Hexane 2-(bromomethyl)-4,6-di-tert-butylpyridine sigmaaldrich.com

This table provides examples of chromatography systems used for compounds structurally related to this compound and illustrates common practices in the field.

Computational and Theoretical Investigations of 3 Bromomethyl 4 Methoxypyridine

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular and electronic properties of chemical compounds. DFT calculations, often using the B3LYP functional with a basis set like 6-311G+(d,p), are employed to determine optimized geometries, frontier molecular orbitals (HOMO-LUMO), and other electronic characteristics. ias.ac.inresearchgate.net

DFT studies for substituted pyridines reveal how different functional groups influence the electronic environment of the molecule. ias.ac.in For 3-(bromomethyl)-4-methoxypyridine, the electron-donating methoxy (B1213986) group (-OCH₃) at the 4-position and the bromomethyl group (-CH₂Br) at the 3-position significantly affect the electron distribution in the pyridine (B92270) ring.

Molecular Geometry: The optimization of the molecular structure using DFT allows for the precise calculation of bond lengths, bond angles, and dihedral angles. These geometric parameters are foundational for understanding the molecule's stability and reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more reactive. nih.gov In substituted pyridines, the energies of these orbitals are modulated by the electronic nature of the substituents. ias.ac.in

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on a molecule. It helps in identifying the regions prone to electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen of the methoxy group, indicating these are sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms and the bromomethyl group, particularly the bromine atom, suggesting susceptibility to nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions. nih.gov It can elucidate hyperconjugative interactions, such as the delocalization of charge from the lone pairs of the nitrogen and oxygen atoms into the pyridine ring, which stabilizes the molecule. science.gov

Table 1: Calculated DFT Parameters for a Substituted Pyridine Derivative
ParameterDescriptionTypical Calculated Value/Finding
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Modulated by substituents; electron-donating groups increase HOMO energy.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Modulated by substituents; electron-withdrawing groups decrease LUMO energy.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity.A smaller gap implies higher reactivity and potential for charge transfer. nih.gov
Dipole Moment (µ)A measure of the overall polarity of the molecule.Influenced by the vector sum of individual bond dipoles.
MEP Negative RegionSite for electrophilic attack.Typically located around electronegative atoms like nitrogen and oxygen. nih.gov
MEP Positive RegionSite for nucleophilic attack.Typically located around hydrogen atoms and electron-deficient groups. nih.gov

Reaction Mechanism Prediction and Energy Landscape Analysis

Quantum chemical calculations are instrumental in predicting reaction pathways and understanding complex molecular mechanisms. numberanalytics.comrsc.org By mapping the potential energy surface, researchers can identify stable intermediates, transition states, and the energy barriers that govern reaction rates. numberanalytics.com

For this compound, a key reaction is nucleophilic substitution at the bromomethyl group. The energy landscape for such a reaction would be analyzed to determine the activation energy. The reaction mechanism likely proceeds via a transition state where the nucleophile attacks the carbon atom of the CH₂Br group, and the C-Br bond is broken. The stability of the pyridine ring and the electronic effects of the methoxy group influence the energy of this transition state. researchgate.net

Energy landscape analysis can:

Identify Transition States: These are the highest energy points along a reaction coordinate, representing the energy barrier that must be overcome. numberanalytics.com

Predict Reaction Rates: By calculating the activation energy (the difference in energy between reactants and the transition state), the rate of a reaction can be estimated.

Optimize Reaction Conditions: Understanding the energy landscape can help in selecting solvents or catalysts that lower the activation energy, thereby improving reaction efficiency. numberanalytics.com

For instance, in the degradation of aromatic compounds catalyzed by enzymes, computational studies have been used to map the multi-step reaction mechanism, identifying several intermediates and transition states. mdpi.com A similar approach for reactions involving this compound would clarify the step-by-step process, including any radical intermediates or rearrangement steps. mdpi.com

Quantum Chemical Calculations for Reactivity Descriptors

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. banglajol.info These descriptors help in predicting how a molecule will behave in a chemical reaction.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is approximated by the negative of the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added. It is approximated by the negative of the LUMO energy (A ≈ -E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Soft molecules are more reactive. nih.gov

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge (ω = χ²/2η).

The values of these descriptors are influenced by the solvent, which can be modeled using methods like the Polarizable Continuum Model (PCM). banglajol.info For this compound, the methoxy group's electron-donating nature would likely decrease its electronegativity and hardness compared to unsubstituted pyridine, making it a softer, more reactive nucleophile.

Table 2: Key Reactivity Descriptors from Quantum Chemical Calculations
DescriptorFormulaChemical Interpretation
Ionization Potential (I)I ≈ -E_HOMOEnergy needed to remove an electron.
Electron Affinity (A)A ≈ -E_LUMOEnergy released upon gaining an electron.
Electronegativity (χ)χ = (I+A)/2Overall electron-attracting power.
Chemical Hardness (η)η = (I-A)/2Resistance to deformation of electron cloud; "soft" molecules are more reactive. nih.gov
Electrophilicity Index (ω)ω = χ²/2ηPropensity of a species to accept electrons.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing detailed information about their conformational flexibility. nih.govbiorxiv.org For a molecule like this compound, which has rotatable bonds (e.g., C-C and C-O bonds of the side chains), MD simulations are essential for exploring its conformational landscape.

The process involves:

Force Field Parameterization: An accurate molecular mechanics force field is developed or chosen to describe the potential energy of the system. nih.gov For novel structures, parameters may need to be specifically derived. itn.pt

Simulation: The system (molecule, often in a solvent box) is simulated over time, with atomic trajectories calculated by integrating Newton's laws of motion. biorxiv.org

Analysis: The resulting trajectories are analyzed to identify the most stable or populated conformations, the dynamics of conformational changes, and the influence of the solvent on these conformations. researchgate.net

For this compound, MD simulations could reveal the preferred orientation of the bromomethyl and methoxy groups relative to the pyridine ring. This is crucial because the molecule's conformation can significantly impact its ability to bind to a biological target or participate in a reaction. The simulations can show how interactions with solvent molecules, like water, stabilize certain conformations over others. nih.govresearchgate.net

Future Research Directions and Advanced Methodologies

Regioselective Functionalization of the Pyridine (B92270) Ring Beyond the Bromomethyl Group

While the bromomethyl group of 3-(bromomethyl)-4-methoxypyridine offers a primary site for chemical modification, achieving selective functionalization at other positions on the pyridine ring is a significant challenge. The inherent electronic properties of the pyridine ring often lead to mixtures of regioisomers or require the use of pre-functionalized starting materials. researchgate.netuiowa.edu

Future research will likely focus on developing novel strategies for the direct and regioselective C-H functionalization of the pyridine core in this compound. This could involve the use of directing groups to guide the reaction to a specific position or the application of advanced catalytic systems. For instance, methods for the C-4 alkylation of pyridines have been a long-standing challenge, often resulting in overalkylation and isomeric mixtures. researchgate.net The development of blocking groups or specialized catalysts could enable precise modification at the C-2, C-5, or C-6 positions, unlocking access to a wider range of derivatives with unique properties.

Furthermore, exploring the functionalization of pyridine N-oxides derived from this compound could provide alternative pathways for regioselective additions. acs.org While functionalization of pyridine N-oxides often occurs at the 2-position, controlling selectivity and avoiding reactions on pendant groups remains an area for improvement. acs.org

Development of Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future efforts in the synthesis of this compound and its derivatives will prioritize the use of environmentally benign reagents, solvents, and reaction conditions.

The development of synthetic routes that utilize air as the oxidant, as demonstrated in the synthesis of 4-acylpyridines, presents a sustainable approach that could be adapted for the modification of this compound derivatives. yorku.ca

Photoredox Catalysis and Electrosynthesis Applications

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of reactive radical intermediates under mild conditions. ethz.chprinceton.edu This technology holds significant potential for the functionalization of this compound.

Future research could explore the use of photoredox catalysis to facilitate novel C-C and C-heteroatom bond formations involving the bromomethyl group or the pyridine ring itself. For instance, photoredox/nickel dual catalysis has proven effective for cross-coupling reactions, including those involving heteroaryl bromides. nih.gov This could be applied to couple this compound with a variety of partners.

The generation of acyl radicals from α-keto acids via photoredox catalysis offers a strategy for introducing ketone functionalities. rsc.org This method could be employed to create novel derivatives of this compound. Furthermore, electrosynthesis provides an alternative sustainable method for generating reactive intermediates and could be explored for the transformation of this compound.

Flow Chemistry for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production often presents challenges. Flow chemistry, where reactions are carried out in a continuously flowing stream, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening.

Applying flow chemistry to the synthesis and derivatization of this compound could lead to more efficient and scalable processes. The precise control over reaction parameters offered by flow reactors can lead to higher yields and purities, as well as enable reactions that are difficult to control in traditional batch setups. This methodology would be particularly beneficial for exothermic reactions or those involving unstable intermediates.

Derivatization Strategies for Analytical Enhancement and Novel Probe Development

The development of sensitive and selective analytical methods is crucial for various fields, including bioanalysis and environmental monitoring. Derivatization of target analytes can significantly enhance their detection by techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

The reactive bromomethyl group of this compound makes it an excellent candidate for use as a derivatizing agent. For instance, reagents like 4-bromomethyl-7-methoxycoumarin (B43491) are used to improve the analytical determination of various compounds. researchgate.netsci-hub.senih.gov Future research could focus on developing novel derivatization strategies using this compound to create fluorescent or electrochemically active tags for the sensitive detection of specific analytes.

Furthermore, the pyridine and methoxy (B1213986) functionalities of the core structure could be tailored to create novel probes with specific binding properties. By attaching this scaffold to reporter molecules, researchers could develop new tools for bioimaging and sensing applications.

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while acetic acid minimizes by-product formation .
  • Catalysts : Lewis acids (e.g., FeBr₃) improve regioselectivity in electrophilic substitutions .
  • Temperature control : Lower temperatures (0–25°C) reduce decomposition of brominated intermediates .

How can NMR and mass spectrometry confirm the structural integrity and purity of this compound derivatives?

Answer:

  • ¹H NMR : Key signals include a singlet for the methoxy group (~δ 3.8–4.0 ppm) and a doublet for the bromomethyl protons (~δ 4.3–4.5 ppm, J = 6–8 Hz). Aromatic protons on the pyridine ring appear between δ 7.0–8.5 ppm .
  • ¹³C NMR : The bromomethyl carbon resonates at ~δ 30–35 ppm, while the methoxy carbon appears at ~δ 55–60 ppm. Pyridine carbons are observed between δ 120–150 ppm .
  • High-resolution MS : The molecular ion peak ([M+H]⁺) should match the exact mass (C₇H₈BrNO⁺ = 202.98 g/mol). Isotopic patterns (¹⁸¹Br/⁷⁹Br) confirm bromine presence .

Q. Purity assessment :

  • HPLC : Retention time consistency and peak symmetry (>95% area under the curve).
  • TLC : Single spot development in dichloromethane/methanol (9:1) .

What are the recommended storage conditions to maintain the stability of this compound during experimental workflows?

Answer:

  • Short-term storage : Store in amber vials at room temperature (20–25°C) under inert gas (Ar/N₂) to prevent hydrolysis of the bromomethyl group .
  • Long-term stability : Keep at –20°C in anhydrous DMSO or acetonitrile (water content <0.1%) .
  • Handling : Avoid prolonged exposure to light or humidity, as the bromomethyl group is susceptible to nucleophilic attack by water .

What strategies are effective for derivatizing this compound via nucleophilic substitution reactions?

Answer:

  • Amine substitution : React with primary/secondary amines (e.g., piperidine) in polar aprotic solvents (DMF, THF) at 60–80°C for 12–24 hours .
  • Thiol coupling : Use NaSH or thiols in the presence of a base (K₂CO₃) to form thioether linkages .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and mild heating (50–70°C) .

Q. Key considerations :

  • Steric hindrance from the methoxy group may slow reactivity at the 4-position .
  • Monitor reaction progress via TLC or in situ NMR to avoid over-substitution .

How can researchers address contradictions between computational predictions and experimental reactivity data for this compound derivatives?

Answer:

  • Re-evaluate computational models : Adjust density functional theory (DFT) parameters (e.g., solvent effects, dispersion corrections) to better match experimental kinetics .
  • Experimental validation : Perform kinetic isotope effect (KIE) studies or isotopic labeling to confirm mechanistic pathways .
  • Data reconciliation : Use multivariate analysis (e.g., PCA) to identify outliers in reaction datasets .

What mechanistic insights explain the regioselectivity observed in substitution reactions involving this compound?

Answer:

  • Electronic effects : The methoxy group at the 4-position donates electron density via resonance, activating the pyridine ring for electrophilic attack at the 2- and 6-positions .
  • Steric effects : The bulky bromomethyl group at the 3-position directs nucleophiles to the less hindered 5-position .
  • Solvent influence : Polar solvents stabilize transition states for SN2 mechanisms, favoring backside attack .

What analytical approaches are recommended for identifying and quantifying by-products in the synthesis of this compound?

Answer:

  • GC-MS : Detect volatile impurities (e.g., unreacted starting materials) with electron ionization (EI) .
  • LC-MS/MS : Identify non-volatile by-products (e.g., di-brominated species) using reverse-phase C18 columns .
  • ¹H NMR integration : Quantify residual solvents (e.g., DCM) relative to the product peak .

How does the bromomethyl group in this compound influence its reactivity in cross-coupling reactions compared to other halomethyl pyridines?

Answer:

  • Reactivity trend : Bromine’s moderate leaving-group ability (vs. Cl or I) balances stability and reactivity in SN2 pathways .
  • Coupling efficiency : Bromomethyl derivatives show higher yields in Suzuki-Miyaura reactions compared to chloromethyl analogs due to better oxidative addition with Pd catalysts .
  • By-product formation : Iodomethyl analogs are prone to elimination under harsh conditions, whereas bromomethyl groups remain stable below 100°C .

What role does this compound serve in the synthesis of bioactive molecules targeting specific enzymatic pathways?

Answer:

  • Kinase inhibitors : The pyridine core mimics ATP-binding motifs, with bromomethyl enabling covalent bonding to cysteine residues in active sites .
  • Antimicrobial agents : Derivatives with appended quaternary ammonium groups disrupt bacterial membranes .
  • Prodrug design : Bromomethyl acts as a pro-reactive group, releasing active moieties in vivo via hydrolysis .

What comparative studies exist on the pharmacokinetic profiles of this compound derivatives with varying substituents?

Answer:

  • Lipophilicity : Trifluoromethyl substituents (e.g., at the 5-position) enhance blood-brain barrier penetration (logP increase by ~0.5 units) .
  • Metabolic stability : Electron-withdrawing groups (e.g., nitro) reduce CYP450-mediated oxidation, extending half-life .
  • Solubility : Methoxy and hydroxyl groups improve aqueous solubility but may reduce membrane permeability .

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